1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE
Overview
Description
1-[1-(3-Fluorobenzoyl)piperidine-4-carbonyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that features both piperidine and piperazine rings, each substituted with fluorinated aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-fluorobenzoyl)piperidine-4-carbonyl]-4-(2-fluorophenyl)piperazine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the 3-fluorobenzoyl group is introduced via acylation reactions.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often starting from piperazine or its derivatives, and introducing the 2-fluorophenyl group through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the two rings through a carbonyl linkage, typically using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Fluorobenzoyl)piperidine-4-carbonyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, often used to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or electrophiles like alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[1-(3-Fluorobenzoyl)piperidine-4-carbonyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 1-[1-(3-fluorobenzoyl)piperidine-4-carbonyl]-4-(2-fluorophenyl)piperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated aromatic groups can enhance binding affinity and selectivity, while the piperidine and piperazine rings provide structural stability and flexibility. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)piperazine
- 1-(3-Fluorobenzyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
Uniqueness
1-[1-(3-Fluorobenzoyl)piperidine-4-carbonyl]-4-(2-fluorophenyl)piperazine is unique due to the combination of its structural features, including the dual fluorinated aromatic groups and the presence of both piperidine and piperazine rings. This combination can result in unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
[1-(3-fluorobenzoyl)piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O2/c24-19-5-3-4-18(16-19)23(30)27-10-8-17(9-11-27)22(29)28-14-12-26(13-15-28)21-7-2-1-6-20(21)25/h1-7,16-17H,8-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZBUNAZYYQLCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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